molecular formula C14H14BFO3 B1438182 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid CAS No. 1256358-51-6

2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid

Cat. No. B1438182
M. Wt: 260.07 g/mol
InChI Key: QZJJXNYJXSFEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom. They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, which makes them useful in a variety of chemical and biological applications .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorophenylmethoxy group and a methyl group .


Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions. They can form boronate esters with diols, which is a reaction commonly used in organic synthesis and in the detection of sugars. They can also participate in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, boronic acids are typically solid at room temperature, and they have relatively high melting points. They are also generally stable in the presence of air and moisture .

Scientific Research Applications

Fluorescence Quenching Mechanism

The fluorescence quenching of boronic acid derivatives, closely related to 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid, has been studied using steady-state fluorescence measurements. These studies provide insight into the quenching mechanisms of such compounds, suggesting a static quenching mechanism in diffusion-limited reactions (Geethanjali, Nagaraja, & Melavanki, 2015).

Enantioselective Recognition

Research into 1,8-bis[5'(2'-hydroxy-4'-methylbiphenyl)]naphthalene, synthesized from similar phenylboronic acids, demonstrates its potential as a circular dichroism sensor for detecting a range of chiral amines. This indicates its application in enantioselective recognition in biochemical contexts (Ghosn & Wolf, 2011).

Suzuki Cross-Coupling Reactions

The palladium-catalyzed Suzuki cross-coupling reaction, involving phenylboronic acids, leads to the synthesis of various thiophene derivatives. These derivatives have shown potential in hemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting their use in medicinal applications (Ikram et al., 2015).

Cascade Reactions for Emissive Fluorophores

The Pd(II)-catalyzed cascade reactions of certain chalcones with arylboronic acids result in the formation of benzofuro[2,3-c]pyridine skeletons. This process, involving compounds related to 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid, offers a pathway to new classes of emissive fluorophores (Xiong et al., 2019).

Antiproliferative Potential in Cancer Cells

Research on simple phenylboronic acid derivatives, including those similar to 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid, has revealed significant antiproliferative effects against various cancer cell lines. This suggests their potential application in cancer treatment (Psurski et al., 2018).

Safety And Hazards

Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and they may be harmful if swallowed or inhaled .

Future Directions

The use of boronic acids in research and industry is a topic of ongoing interest. They are being studied for their potential uses in drug delivery, cancer therapy, and the detection of biological molecules .

properties

IUPAC Name

[2-[(2-fluorophenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3/c1-10-6-7-14(12(8-10)15(17)18)19-9-11-4-2-3-5-13(11)16/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJJXNYJXSFEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655858
Record name {2-[(2-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid

CAS RN

1256358-51-6
Record name Boronic acid, B-[2-[(2-fluorophenyl)methoxy]-5-methylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.